LCE1 Inhibitory Potency: 4-Chlorostyryl Sulfonyl Piperidine-3-Carboxylate vs. Saturated Alkyl and 4-Carboxylate Analogs
In the LCE1 inhibitor patent series, the 3-carboxylate piperidine scaffold with a 4-chlorophenyl R1 substituent constitutes a preferred embodiment, while the ethenyl linker introduces a conjugated styryl system absent in simple alkyl sulfonyl analogs. Although no direct IC50 value for CAS 1252569-84-8 is publicly disclosed, the patent class establishes that 3-carboxylate regioisomers are essential for LCE1 activity, with 4-carboxylate analogs showing substantially reduced inhibition [1][2]. The incorporation of the 4-chlorophenyl group enhances hydrophobic complementarity with the LCE1 active site compared to unsubstituted phenyl or methoxyphenyl analogs, while the rigid (E)-ethenyl linker reduces the conformational flexibility penalty upon binding relative to freely rotatable benzyl sulfonyl comparators [1].
| Evidence Dimension | LCE1 inhibitory activity (structural determinant) |
|---|---|
| Target Compound Data | 3-carboxylate regioisomer with 4-chlorophenyl-ethenyl sulfonyl substitution pattern; preferred R1 = 4-chlorophenyl per patent claims [1] |
| Comparator Or Baseline | 4-carboxylate regioisomer analogs: substantially reduced LCE1 inhibition [1]; saturated alkyl sulfonyl analogs (butyl, mesityl): different lipophilicity and steric profile [2] |
| Quantified Difference | Positional regioisomerism (3- vs. 4-carboxylate) is a critical binary determinant of LCE1 engagement; quantitative fold-difference data not disclosed in patents [1] |
| Conditions | Cell-free LCE1 enzyme inhibition assay (patent Example compounds) [1] |
Why This Matters
For researchers targeting LCE1-dependent metabolic pathways, the 3-carboxylate and 4-chlorostyryl combination defines a specific pharmacophoric space; simply substituting a 4-carboxylate or saturated alkyl analog will abrogate or severely attenuate target engagement.
- [1] Nagase T, Sasaki T, Takahashi T. 3-Substituted sulfonyl piperidine derivative. US Patent 8,188,280. Issued May 29, 2012. Assignee: MSD K.K. View Source
- [2] Jitsuoka M, Nagase T, Sato N, Tsukahara D. Long-chain fatty acyl elongase inhibitor comprising arylsulfonyl derivative as active ingredient. US Patent 8,420,823. Issued April 16, 2013. Assignee: MSD K.K. View Source
